An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. The pyrrolo[1,2-c]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential applications as kinase inhibitors, antiviral agents, and other therapeutic roles. This document outlines a scientifically robust, albeit theoretical, synthetic route, leveraging established chemical principles for the construction of related heterocyclic systems. Furthermore, it details the expected analytical and spectroscopic data for the unequivocal identification and characterization of the target molecule. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related compounds.
Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core
The fusion of pyrrole and pyrimidine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrrolopyrimidines. These structures are of considerable interest in drug discovery as they are isosteres of purines, the fundamental building blocks of nucleic acids. This structural mimicry allows them to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based substrates.
The specific target of this guide, 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, incorporates several key functionalities that enhance its potential as a pharmacophore:
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The Pyrrolo[1,2-c]pyrimidine Scaffold: Provides a rigid, planar core that can be appropriately substituted to modulate its interaction with biological targets.
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The 1-Oxo Group: Introduces a hydrogen bond donor and acceptor site, which can be crucial for binding to protein active sites. This feature is characteristic of a pyrimidone tautomer.
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The 3-Carboxylic Acid Group: Offers a handle for further chemical modification, such as amide or ester formation, to explore structure-activity relationships (SAR). It also provides a potential point of interaction with biological targets through ionic or hydrogen bonding.
Given the absence of a published synthetic route for this specific molecule, this guide proposes a logical and experimentally feasible pathway based on well-established reactions in heterocyclic chemistry.
Proposed Synthesis of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
The proposed synthesis is a multi-step process commencing from commercially available starting materials. The overall strategy involves the initial construction of a substituted pyrrole ring, followed by the annulation of the pyrimidone ring.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection strategy that breaks the pyrimidine ring, leading back to a functionalized pyrrole precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway
The forward synthesis is envisioned to proceed in three main steps:
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Step 1: Acetylation of 2-Aminopyrrole. Protection of the amino group of 2-aminopyrrole as an acetamide.
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Step 2: Cyclization to form the Pyrrolopyrimidone Core. Reaction of the N-acetylpyrrole with diethyl (ethoxymethylene)malonate in a Gould-Jacobs type reaction to construct the pyrimidone ring.
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Step 3: Hydrolysis of the Ester. Saponification of the ethyl ester to yield the final carboxylic acid.
Caption: Proposed synthetic pathway to the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(1H-pyrrol-2-yl)acetamide
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To a solution of 2-aminopyrrole (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-(1H-pyrrol-2-yl)acetamide.
Step 2: Synthesis of Ethyl 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylate
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To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add N-(1H-pyrrol-2-yl)acetamide (1.0 eq).
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To this mixture, add diethyl (ethoxymethylene)malonate (1.1 eq) and reflux for 24 hours.
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Cool the reaction mixture to room temperature and neutralize with acetic acid.
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Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to yield Ethyl 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylate.
Step 3: Synthesis of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Dissolve Ethyl 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq) in a mixture of ethanol and 2 M aqueous sodium hydroxide.
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Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 2 M hydrochloric acid.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Aminopyrrole | 6122-95-8 | C4H6N2 | 82.10 |
| Acetic Anhydride | 108-24-7 | C4H6O3 | 102.09 |
| Pyridine | 110-86-1 | C5H5N | 79.10 |
| Diethyl (ethoxymethylene)malonate | 87-13-8 | C10H16O5 | 216.23 |
| Sodium Ethoxide | 141-52-6 | C2H5NaO | 68.05 |
| Ethanol | 64-17-5 | C2H6O | 46.07 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 |
Characterization of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Unequivocal characterization of the synthesized compound is critical to confirm its identity and purity. The following analytical techniques are recommended.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposition expected) |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
Spectroscopic Data (Predicted)
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the pyrimidone functionalities.[1][2][3][4][5]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1720-1700 | C=O stretch (carboxylic acid) |
| ~1680-1660 | C=O stretch (pyrimidone amide) |
| ~1620 | C=N stretch |
| ~1300-1200 | C-O stretch (carboxylic acid) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum will be crucial for confirming the ring structure and the presence of the carboxylic acid proton.[1][3][6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad s) | Singlet | 1H | -COOH |
| ~8.5 (s) | Singlet | 1H | H-4 |
| ~7.8 (d) | Doublet | 1H | H-7 |
| ~7.2 (t) | Triplet | 1H | H-6 |
| ~6.8 (d) | Doublet | 1H | H-5 |
| ~11.0 (s) | Singlet | 1H | N-H (pyrimidone) |
¹³C NMR (DMSO-d₆, 101 MHz): The carbon NMR will confirm the number of unique carbon atoms and the presence of the carbonyl groups.[1][3][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carboxylic acid) |
| ~160 | C=O (pyrimidone) |
| ~145 | C-4 |
| ~135 | C-7a |
| ~125 | C-7 |
| ~120 | C-3 |
| ~115 | C-5a |
| ~110 | C-6 |
| ~105 | C-5 |
3.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information.[7][8]
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HRMS (ESI-): Calculated for C₈H₅N₂O₃⁻ [M-H]⁻: 177.0295, Found: [Expected to be within 5 ppm].
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Expected Fragmentation: Loss of CO₂ (44 Da) from the molecular ion is a characteristic fragmentation for carboxylic acids. Further fragmentation of the pyrrolopyrimidone core is also anticipated.
Potential Applications and Future Directions
The structural features of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid make it an attractive candidate for screening in various biological assays. Its purine-like core suggests potential activity as a kinase inhibitor, a class of drugs with significant therapeutic applications in oncology and inflammatory diseases. The carboxylic acid moiety can be derivatized to generate a library of amides and esters, allowing for a systematic exploration of the structure-activity relationship and optimization of its pharmacokinetic and pharmacodynamic properties.
Future work should focus on the successful execution of the proposed synthesis, followed by a thorough biological evaluation of the target compound.
Conclusion
This technical guide has presented a detailed and scientifically grounded proposal for the synthesis and characterization of 1-Oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document provides a clear roadmap for researchers interested in this novel heterocyclic compound. The successful synthesis and subsequent biological investigation of this molecule and its derivatives could lead to the discovery of new therapeutic agents.
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